molecular formula C5HBrClNS B2822817 5-Bromo-3-chlorothiophene-2-carbonitrile CAS No. 2091365-74-9

5-Bromo-3-chlorothiophene-2-carbonitrile

Cat. No.: B2822817
CAS No.: 2091365-74-9
M. Wt: 222.48
InChI Key: GFQDJSTWXDCQPL-UHFFFAOYSA-N
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Description

5-Bromo-3-chlorothiophene-2-carbonitrile is a halogenated thiophene derivative featuring a bromine atom at position 5, a chlorine atom at position 3, and a carbonitrile group at position 2 of the thiophene ring. Its molecular formula is C₅HBrClN₂S, with a calculated molecular weight of 236.5 g/mol (based on atomic masses: C=12, H=1, Br=80, Cl=35.5, N=14, S=32). Thiophene’s aromatic sulfur-containing ring confers electron-rich properties, while the electron-withdrawing carbonitrile group enhances reactivity for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

5-bromo-3-chlorothiophene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrClNS/c6-5-1-3(7)4(2-8)9-5/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQDJSTWXDCQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chlorothiophene-2-carbonitrile typically involves the halogenation of thiophene derivatives. One common method is the bromination and chlorination of thiophene-2-carbonitrile. The reaction conditions often involve the use of bromine and chlorine in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow processes and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chlorothiophene-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the reagents used. For example, substitution with an amine would yield an aminothiophene derivative, while coupling reactions would produce biaryl compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-3-chlorothiophene-2-carbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to therapeutic effects. The exact pathways involved can vary based on the derivative synthesized from this compound .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Electronic Effects

(a) 3-Bromo-2-chlorothiophene (C₄H₂BrClS)
  • Key Differences : Lacks the carbonitrile group at position 2.
  • Impact : The absence of the electron-withdrawing nitrile reduces polarity and reactivity toward nucleophilic substitution, limiting its utility in forming amides or further functionalized derivatives.
(b) 5-Bromo-2-(2,6-dichlorophenyl)-1,3-oxazole-4-carbonitrile (C₁₀H₄BrCl₂N₂O)
  • Structure : Oxazole core (O and N heteroatoms) vs. thiophene (S).
  • Impact: Oxazole’s reduced electron density compared to thiophene alters its participation in cycloaddition reactions.
(c) 5-Bromo-2-(cyclohexylmethylthio)pyridine-3-carbonitrile (C₁₃H₁₅BrN₂S)
  • Structure : Pyridine ring (N heteroatom) vs. thiophene.
  • Impact : Pyridine’s basic nitrogen increases solubility in polar solvents, while the cyclohexylmethylthio group enhances lipophilicity, making it more suitable for hydrophobic drug design.

Functional Group Influence

(a) Carbonitrile-Containing Derivatives
  • 5-Bromo-3-chlorothiophene-2-carbonitrile : The carbonitrile group enables participation in click chemistry (e.g., Huisgen cycloaddition) and serves as a precursor for carboxylic acids or amines via hydrolysis or reduction.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
This compound C₅HBrClN₂S 236.5 Br (C5), Cl (C3), CN (C2) Pharmaceuticals, agrochemicals
3-Bromo-2-chlorothiophene C₄H₂BrClS 193.5 Br (C3), Cl (C2) Organic synthesis intermediates
5-Bromo-2-(2,6-dichlorophenyl)-1,3-oxazole-4-carbonitrile C₁₀H₄BrCl₂N₂O 338.9 Br (C5), Cl (C2,6), CN (C4) Catalysis, materials science
5-Bromo-2-(cyclohexylmethylthio)pyridine-3-carbonitrile C₁₃H₁₅BrN₂S 311.2 Br (C5), SCyHex (C2), CN (C3) Drug discovery

Biological Activity

5-Bromo-3-chlorothiophene-2-carbonitrile is a compound belonging to the thiophene family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H3BrClNC_6H_3BrClN with a molecular weight of approximately 218.46 g/mol. The compound features a thiophene ring substituted with bromine and chlorine atoms, as well as a cyano group, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values demonstrating its potential as an antibacterial agent.

Table 1: Antimicrobial Activity of this compound

Pathogen MIC (mg/mL) Comparison
Staphylococcus aureus0.25Comparable to ciprofloxacin
Escherichia coli0.5Effective against resistant strains
Salmonella Typhi0.125Superior to traditional antibiotics

The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, which is critical for bacterial growth and reproduction.

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have indicated that it may inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in cell growth.

Case Study: In Vitro Evaluation of Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating significant cytotoxicity.

Anti-inflammatory Activity

The compound has also been investigated for anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Covalent Bonding : The cyano group may form covalent bonds with nucleophilic sites on proteins or enzymes.
  • Halogen Bonding : The presence of bromine and chlorine enhances the compound's reactivity through halogen bonding.
  • Molecular Interactions : Studies using molecular docking have shown favorable interactions with targets involved in bacterial resistance and cancer cell proliferation .

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